molecular formula C11H13ClN2O3 B7557335 ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate

ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate

Cat. No.: B7557335
M. Wt: 256.68 g/mol
InChI Key: BTAPTWNYHBLYHM-UHFFFAOYSA-N
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Description

Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes an ethyl carbamate group and a 2-chloroacetyl substituent attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate typically involves the reaction of 4-aminophenylcarbamate with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Hydrolysis: Corresponding amine and carboxylic acid.

    Oxidation and Reduction: Various oxidized or reduced phenyl derivatives.

Scientific Research Applications

Ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethyl carbamate and 2-chloroacetyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl N-[4-[(2-chloroacetyl)amino]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-2-17-11(16)14-9-5-3-8(4-6-9)13-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTAPTWNYHBLYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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